7-Chloro-5-methyl-1-indanone
Overview
Description
7-Chloro-5-methyl-1-indanone is a chemical compound that is a derivative of 1-indanone . It is used as a reagent to synthesize tetracyclic quinoline and quinoxaline carboxamides, which are used as therapeutic topoisomerase inhibitors .
Synthesis Analysis
The synthesis of 1-indanones, including 7-Chloro-5-methyl-1-indanone, has been extensively studied. More than 100 synthetic methods have been developed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .Molecular Structure Analysis
The molecular structure of 7-Chloro-5-methyl-1-indanone is similar to that of 5-Chloro-1-indanone, with an additional methyl group. The molecular formula is C9H7ClO .Scientific Research Applications
Organometallic Complex Formation
A study by Dreier et al. (2001) explored the creation of organometallic complexes, using derivatives of indanone, similar to 7-Chloro-5-methyl-1-indanone. They synthesized bis[2-(5-methyl-2-furyl)indenyl]zirconium dichloride, analyzing its dynamic NMR spectroscopic properties. This research is significant in organometallic chemistry, particularly in the development of metallocene catalysts for polymerization processes (Dreier et al., 2001).
Photochemistry in Organic Synthesis
Plíštil et al. (2006) investigated the photochemistry of certain chloroacetophenones, leading to the formation of indanone derivatives. Their study highlighted the potential use of indanone derivatives, like 7-Chloro-5-methyl-1-indanone, in synthetic organic chemistry due to their selectivity in photoreactions (Plíštil et al., 2006).
Biomass Degradation
In 2018, Silva et al. conducted an energetic study of various indanone derivatives, important for understanding biomass degradation. This research is crucial for advancing bioenergy, as it provides insights into the thermochemical properties of compounds related to 7-Chloro-5-methyl-1-indanone (Silva et al., 2018).
Structural Analysis and Spectroscopy
Ruiz et al. (2006) analyzed 5-chloro-1-indanone, a compound structurally similar to 7-Chloro-5-methyl-1-indanone, using X-ray diffraction and vibrational spectroscopy. This study is significant for understanding the intermolecular interactions and molecular structure of indanone derivatives (Ruiz et al., 2006).
Excited-State Intramolecular Proton Transfer
Tang et al. (2011) explored the excited-state intramolecular proton transfer (ESIPT) using 7-hydroxy-1-indanone. Their findings are pertinent to understanding the photophysical properties of indanone derivatives and their potential in light-emitting applications (Tang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
7-chloro-5-methyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCGBHMHMPJTHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CC2)C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257721 | |
Record name | 7-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-1-indanone | |
CAS RN |
62358-74-1 | |
Record name | 7-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62358-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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